4-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate is a compound that features a tetrazole ring and a chlorophenoxy group. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly due to their ability to mimic carboxylic acids and their stability under physiological conditions .
Preparation Methods
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate can be approached through various methods. One common route involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency . Industrial production methods often utilize similar synthetic routes but may incorporate optimizations such as the use of continuous flow reactors to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various substituted products.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted tetrazole and phenoxy derivatives .
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in various biochemical processes . The chlorophenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate can be compared with other similar compounds such as:
4-(1H-1,2,4-Triazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate: This compound features a triazole ring instead of a tetrazole ring, which can affect its chemical reactivity and biological activity.
4-(1H-1,2,3-Triazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate: Similar to the previous compound but with a different triazole ring structure, leading to variations in its properties.
The uniqueness of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate lies in its combination of a tetrazole ring and a chlorophenoxy group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11ClN4O3 |
---|---|
Molecular Weight |
330.72 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H11ClN4O3/c16-11-1-5-13(6-2-11)22-9-15(21)23-14-7-3-12(4-8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI Key |
DFPVLVAMSBWPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.